molecular formula C18H23FN4O3 B056237 1-Tert-butyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid CAS No. 116162-95-9

1-Tert-butyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid

Cat. No. B056237
M. Wt: 362.4 g/mol
InChI Key: QXNOSGDKQAIMRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Tert-butyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid, also known as TBFN, is a synthetic compound that has been extensively studied for its potential applications in scientific research. TBFN belongs to the class of naphthyridine-3-carboxylic acid derivatives and has shown promising results in various biological studies.

Mechanism Of Action

The mechanism of action of 1-Tert-butyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid is not fully understood, but it is believed to inhibit bacterial DNA synthesis by targeting the bacterial enzyme DNA gyrase. This leads to the disruption of DNA replication and ultimately cell death.

Biochemical And Physiological Effects

1-Tert-butyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid has been shown to have low toxicity and is well tolerated in animal studies. It has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. 1-Tert-butyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid has been found to be rapidly absorbed and distributed in the body, with high levels of the compound found in the liver, kidneys, and lungs.

Advantages And Limitations For Lab Experiments

1-Tert-butyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid has several advantages for use in laboratory experiments, including its potent antibacterial and antifungal activity, low toxicity, and good pharmacokinetic properties. However, there are also some limitations to its use, including its high cost and the need for specialized equipment and expertise for its synthesis.

Future Directions

There are several future directions for research on 1-Tert-butyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid. One potential area of study is the development of new derivatives of 1-Tert-butyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid with improved antibacterial and antifungal activity. Another area of research is the investigation of the mechanism of action of 1-Tert-butyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid and the development of new drugs that target bacterial DNA synthesis. Additionally, 1-Tert-butyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid could be studied for its potential applications in other areas, such as cancer research and drug delivery.

Synthesis Methods

The synthesis of 1-Tert-butyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid involves a multi-step process that includes the reaction of 2,6-difluoro-4-nitroaniline with tert-butyl carbamate in the presence of a catalyst, followed by the reduction of the nitro group to an amino group using palladium on carbon. The resulting compound is then reacted with 3-methylpiperazine and 1,8-dibromo-4-oxo-naphthalene-3-carboxylic acid to obtain 1-Tert-butyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid.

Scientific Research Applications

1-Tert-butyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit potent antibacterial activity against a wide range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). 1-Tert-butyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid has also been found to be effective against various fungal strains, including Candida albicans and Aspergillus fumigatus.

properties

CAS RN

116162-95-9

Product Name

1-Tert-butyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid

Molecular Formula

C18H23FN4O3

Molecular Weight

362.4 g/mol

IUPAC Name

1-tert-butyl-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid

InChI

InChI=1S/C18H23FN4O3/c1-10-8-22(6-5-20-10)16-13(19)7-11-14(24)12(17(25)26)9-23(15(11)21-16)18(2,3)4/h7,9-10,20H,5-6,8H2,1-4H3,(H,25,26)

InChI Key

QXNOSGDKQAIMRL-UHFFFAOYSA-N

SMILES

CC1CN(CCN1)C2=C(C=C3C(=O)C(=CN(C3=N2)C(C)(C)C)C(=O)O)F

Canonical SMILES

CC1CN(CCN1)C2=C(C=C3C(=O)C(=CN(C3=N2)C(C)(C)C)C(=O)O)F

synonyms

1-tert-Butyl-6-fluoro-7-(-3-methyl-piperazin-1-yl)-4-oxo-1,4-dihydro-[ 1,8]naphthyridine-3-carboxylic acid

Origin of Product

United States

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